molecular formula C6H10ClN3 B119656 (2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine CAS No. 75614-86-7

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine

Cat. No. B119656
CAS RN: 75614-86-7
M. Wt: 159.62 g/mol
InChI Key: MPEOXRFPLFJWSZ-YFKPBYRVSA-N
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Description

“(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is a chemical compound with the IUPAC name (2S)-1-(1H-imidazol-5-yl)propan-2-amine . It has a molecular weight of 125.17 .


Molecular Structure Analysis

The molecular formula of “(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine” is C6H11N3 . The InChI code is 1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.34 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass is 250.19059473 g/mol . The topological polar surface area is 109 Ų . The compound has a complexity of 84.4 .

Scientific Research Applications

Applications in Energetic Materials

Certain derivatives of (2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine have been studied for their potential applications in nitrogen-rich gas generators. Specifically, imidazole, 1,2,4-triazole, and tetrazole-based molecules were prepared and analyzed for their physicochemical properties, such as densities, heats of formation, and detonation velocities, indicating their utility in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).

properties

IUPAC Name

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEOXRFPLFJWSZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415949
Record name s-a-chloromethylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine

CAS RN

75614-86-7
Record name s-a-chloromethylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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